Cocaine-d3 Muriate

Descripción general

Descripción

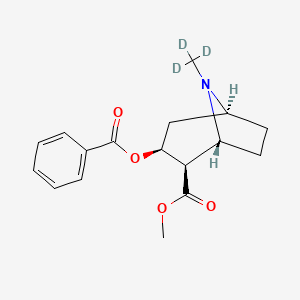

Cocaine-d3 Muriate, also known as Cocaine-d3, is a certified reference material that is structurally categorized as a tropane . It is intended for use as an internal standard for the quantification of cocaine by GC- or LC-MS . The formal name of Cocaine-d3 Muriate is (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid, methyl ester .

Molecular Structure Analysis

The molecular formula of Cocaine-d3 Muriate is C17H18D3NO4 . The InChI code is InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i1D3 .

Aplicaciones Científicas De Investigación

- Recent research has shown that subnanomolar concentrations of cocaine induce neural autophagy both in vitro and in vivo. Autophagy inhibitors reduce the locomotor stimulant effect of cocaine in mice .

- Researchers use solid-phase microextraction (SPME) combined with direct analysis in real time (DART) coupled with tandem mass spectrometry to quantify cocaine levels in biological samples .

- D3R antagonists are being investigated as a strategy to prevent drug relapse, including cocaine relapse .

- This interaction sheds light on the complex interplay between cocaine, D3 receptors, and DA dynamics .

Neurotransmitter Modulation

Analytical Chemistry

Drug Relapse Prevention

Neurotransmitter Dynamics

Behavioral Studies

Mecanismo De Acción

Target of Action

Cocaine-d3 primarily targets the dopamine receptors, specifically the D3 subtype . These receptors are predominantly located in the limbic regions of the brain, which are associated with reward and reinforcement . The D3 receptor subtype plays a pivotal role in the reinforcing effects of cocaine .

Mode of Action

Cocaine-d3 interacts with its targets, the D3 receptors, by inhibiting them . This inhibition alters dopamine (DA) release in the striatum, particularly influencing release evoked at low or tonic stimulation frequencies . At high concentrations, cocaine-d3 also inhibits voltage-gated sodium channels in DA neurons .

Biochemical Pathways

Cocaine-d3 affects the Akt/mTOR and MEK/ERK 1/2 pathways . The D3 receptor regulates the activity of these pathways, and cocaine-d3’s interaction with the D3 receptor can influence these pathways’ activity . This interaction can lead to changes in dopamine release, contributing to the drug’s reinforcing properties .

Pharmacokinetics

It is known that cocaine-d3 can be used as an internal standard for the determination of cocaine in urine samples . More research is needed to fully understand the ADME properties of Cocaine-d3 and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Cocaine-d3’s action involve changes in dopamine release and receptor activity. Cocaine-d3’s inhibition of D3 receptors reduces evoked DA release, particularly at low or tonic stimulation frequencies . This shift favoring phasic DA release may contribute to the enhanced saliency and motivational value of cocaine-associated memories and behaviors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cocaine-d3. For instance, stress has been shown to trigger relapses in cocaine use, which engage the activity of memory-related nuclei, such as the basolateral amygdala (BLA) and dentate gyrus (DG) . Furthermore, genetic factors can also play a role in conveying vulnerability to drug use . Understanding these environmental and genetic influences can provide insights into Cocaine-d3’s action and potential therapeutic interventions.

Safety and Hazards

Propiedades

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-MYLQKZLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442885 | |

| Record name | Cocaine-N-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cocaine-d3 | |

CAS RN |

138704-14-0 | |

| Record name | Cocaine-N-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)

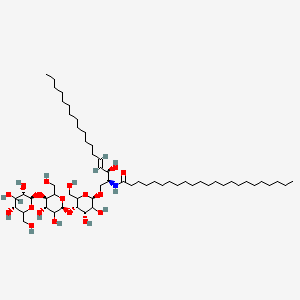

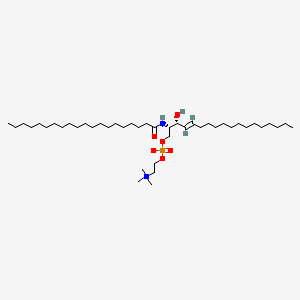

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)

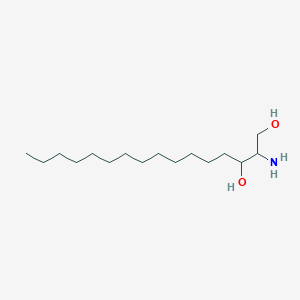

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

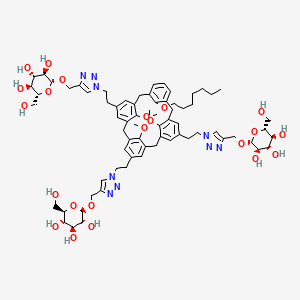

![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)